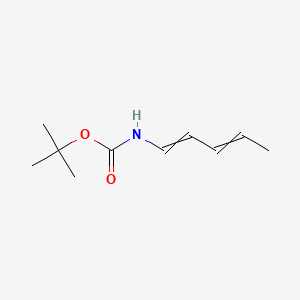

tert-Butyl penta-1,3-dien-1-ylcarbamate

Description

Properties

CAS No. |

131784-71-9 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.251 |

IUPAC Name |

tert-butyl N-penta-1,3-dienylcarbamate |

InChI |

InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-8H,1-4H3,(H,11,12) |

InChI Key |

XUKALTRSOXMVKA-UHFFFAOYSA-N |

SMILES |

CC=CC=CNC(=O)OC(C)(C)C |

Synonyms |

Carbamic acid, 1,3-pentadienyl-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Copper-Mediated Allenylation of Propargyl Carbamates

The most direct route to tert-butyl penta-1,3-dien-1-ylcarbamate involves copper(I)-catalyzed coupling of tert-butyl propargylcarbamate derivatives with formaldehyde. This method, adapted from analogous syntheses of Boc-protected allenylamines , proceeds via a three-component reaction mechanism:

-

Reaction Setup :

A mixture of tert-butyl pent-2-yn-1-ylcarbamate, paraformaldehyde, and CuI in 1,4-dioxane is heated under reflux. Diisopropylamine serves as both a base and a ligand, facilitating the formation of a copper acetylide intermediate. -

Mechanistic Pathway :

The copper acetylide undergoes nucleophilic attack on formaldehyde, generating a propargyl alcohol intermediate. Subsequent elimination yields the allene (penta-1,3-dien-1-yl) moiety. -

Optimization Data :

Table 1. Copper-Catalyzed Allenylation Parameters

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl pent-2-yn-1-ylcarbamate | CuI, paraformaldehyde | Reflux, 2 hr | 65% |

Alkylation of Propargylamines Followed by Boc Protection

An alternative approach involves sequential alkylation and Boc protection of propargylamine precursors:

-

Propargylamine Synthesis :

-

Boc Protection :

The alkylated propargylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) under mild conditions: -

Allenylation :

The Boc-protected propargylamine undergoes copper-mediated coupling with formaldehyde (as above) to install the diene system.

Table 2. Alkylation-Protection Sequence

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkylation | NaH, methyl iodide | 0°C → rt, 12 hr | 90% | |

| Boc Protection | Boc₂O, DMAP | rt, 2 hr | 88% |

Deprotection-Alkylation Strategy for Functionalized Derivatives

For derivatives bearing substituents on the diene backbone, a deprotection-alkylation sequence proves effective:

-

Acidolytic Deprotection :

this compound is treated with trifluoroacetic acid (TFA) in dichloromethane, cleaving the Boc group to generate the free amine . -

Reductive Alkylation :

The amine intermediate reacts with aldehydes or ketones in the presence of NaBH₃CN or NaBH(OAc)₃, introducing alkyl/aryl groups at the nitrogen. -

Re-Protection :

The secondary amine is re-protected using Boc₂O under standard conditions.

Critical Considerations :

-

Regioselectivity : The conjugated diene system may participate in undesired Diels-Alder reactions if electron-deficient dienophiles are present.

-

Stability : The allene motif is prone to dimerization; reactions must be conducted under inert atmospheres at low temperatures .

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Copper-Mediated Allenylation | High regioselectivity, one-pot | Requires transition metal catalyst | Industrial |

| Alkylation-Protection | Flexibility in N-substituents | Multi-step, lower atom economy | Lab-scale |

| Deprotection-Alkylation | Access to diverse derivatives | Acid-sensitive intermediates | Specialty |

Spectroscopic Characterization

-

¹H NMR :

-

¹³C NMR :

Industrial-Scale Considerations

Patent disclosures highlight the importance of base selection in deprotection steps :

-

Preferred Bases : Sodium hydroxide or potassium carbonate for mild, aqueous-compatible conditions.

-

Temperature Control : Reactions conducted at 50–120°C minimize side reactions .

Example Protocol :

-

React this compound with 2N NaOH in ethanol/water (3:1).

-

Stir at 80°C for 4 hr.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Purify via flash chromatography (petroleum ether/ethyl acetate).

Q & A

Q. What computational methods predict the interaction of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.